molecular formula C12H9N5O2S B2802440 N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-89-9

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2802440
CAS No.: 2034633-89-9
M. Wt: 287.3
InChI Key: XJRPHJWWJUKQBM-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound that incorporates both benzothiadiazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 6-methoxypyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s ability to target hypoxic tumor cells is particularly noteworthy, as it can interfere with the hypoxia-inducible factor-1 (HIF-1) pathway, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide stands out due to its dual incorporation of benzothiadiazole and pyrimidine moieties, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and biological activity.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-19-10-5-9(13-6-14-10)12(18)15-7-3-2-4-8-11(7)17-20-16-8/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRPHJWWJUKQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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